molecular formula C15H14N2O3 B13871643 methyl 2-(N-phenylacetamido)nicotinate

methyl 2-(N-phenylacetamido)nicotinate

Cat. No.: B13871643
M. Wt: 270.28 g/mol
InChI Key: MEHYLLFKFBOFTR-UHFFFAOYSA-N
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Description

Methyl 2-(N-phenylacetamido)nicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinate ester linked to an N-phenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-phenylacetamido)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the N-phenylacetamido group. One common method involves the reaction of nicotinic acid with methanol in the presence of a strong acid catalyst to form methyl nicotinate. Subsequently, the methyl nicotinate undergoes an amidation reaction with phenylacetamide under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-phenylacetamido)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-(N-phenylacetamido)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(N-phenylacetamido)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating enzyme activity or binding to receptors involved in biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(N-phenylacetamido)nicotinate is unique due to its combined ester and amide functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and potentially exhibit synergistic biological effects .

Biological Activity

Methyl 2-(N-phenylacetamido)nicotinate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : this compound

This compound is a derivative of nicotinic acid, featuring an acetamido group that enhances its biological profile. The methyl ester form aids in the solubility and absorption of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Vasodilation : Similar to methyl nicotinate, this compound may induce vasodilation through the release of prostaglandins, which are known to mediate vascular smooth muscle relaxation. The mechanism involves local cutaneous responses that can be inhibited by prostaglandin synthesis inhibitors .
  • Absorption and Distribution : The presence of the methyl group in its structure enhances lipophilicity, facilitating rapid skin penetration and absorption. Studies indicate that approximately 80-90% of the compound can penetrate through skin barriers effectively .
  • Metabolism : this compound undergoes hydrolysis to yield nicotinic acid and methanol, primarily mediated by nonspecific esterases present in the dermis .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential:

PropertyObservation
Absorption Rapid absorption through skin
Volume of Distribution Concentrated in liver, kidneys, and adipose tissue
Protein Binding Limited data available on binding
Metabolism Hydrolysis to nicotinic acid and methanol
Elimination Route Primarily via urine as metabolites

Biological Activity and Case Studies

Several studies have investigated the biological effects of this compound:

  • Vasodilatory Effects : In clinical settings, compounds similar to this compound have demonstrated significant vasodilatory effects, enhancing blood flow in peripheral tissues. This property has been exploited for treating conditions like muscle and joint pain .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of nicotinic acid may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases .
  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit anticancer properties by modulating cellular signaling pathways involved in cancer progression .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

methyl 2-(N-acetylanilino)pyridine-3-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-11(18)17(12-7-4-3-5-8-12)14-13(15(19)20-2)9-6-10-16-14/h3-10H,1-2H3

InChI Key

MEHYLLFKFBOFTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OC

Origin of Product

United States

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